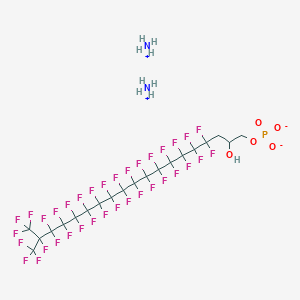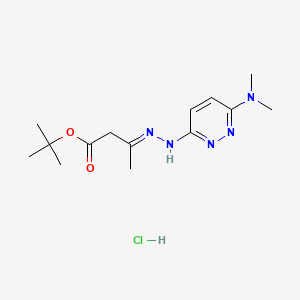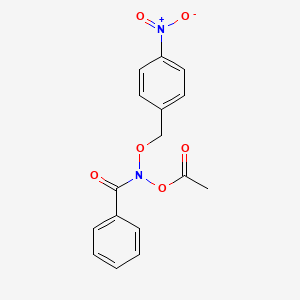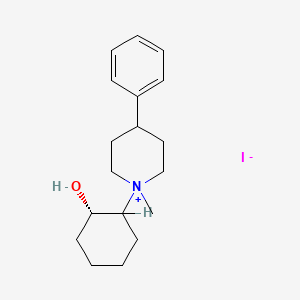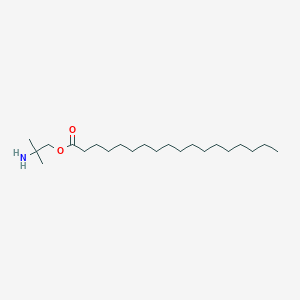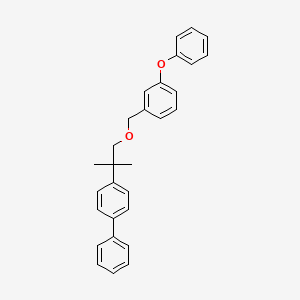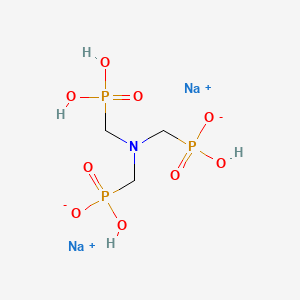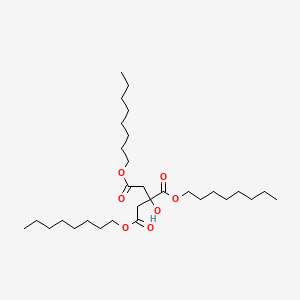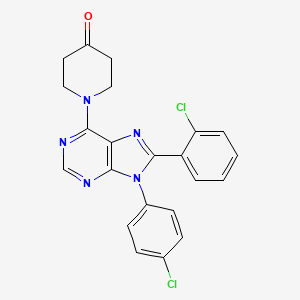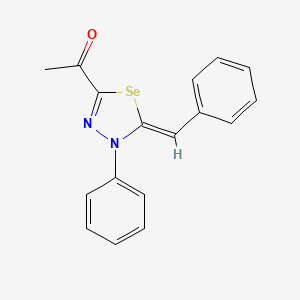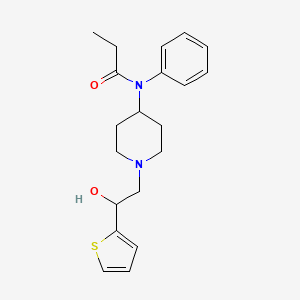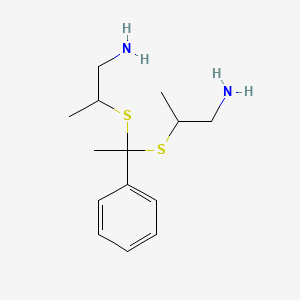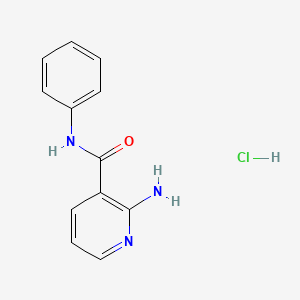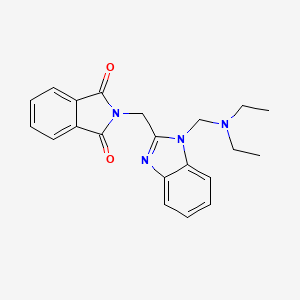
1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- is a complex organic compound that features both isoindole and benzimidazole moieties
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of novel fluorophores with aggregation-induced emission properties.
Biology: The compound is utilized in biological imaging techniques due to its fluorescence characteristics.
Industry: The compound is used in the development of organic light-emitting diodes and chemical sensors.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase CK2, it competes with ATP for binding to the kinase’s active site, thereby inhibiting its activity . This inhibition can lead to various downstream effects, including the modulation of cellular signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- include:
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds also act as inhibitors of protein kinase CK2 and have similar structural features.
2-Methyl-1H-isoindole-1,3(2H)-dithione: This compound shares the isoindole core structure and exhibits similar chemical properties.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- lies in its combination of isoindole and benzimidazole moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
115398-80-6 |
|---|---|
Formule moléculaire |
C21H22N4O2 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-[[1-(diethylaminomethyl)benzimidazol-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H22N4O2/c1-3-23(4-2)14-25-18-12-8-7-11-17(18)22-19(25)13-24-20(26)15-9-5-6-10-16(15)21(24)27/h5-12H,3-4,13-14H2,1-2H3 |
Clé InChI |
QSCZWBSDYLFPGK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CN1C2=CC=CC=C2N=C1CN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


